molecular formula C18H21NOS B4214541 N-(4-phenylcyclohexyl)-2-thiophen-2-ylacetamide

N-(4-phenylcyclohexyl)-2-thiophen-2-ylacetamide

Cat. No.: B4214541
M. Wt: 299.4 g/mol
InChI Key: GJJMTBJGQKMGBV-UHFFFAOYSA-N
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Description

N-(4-phenylcyclohexyl)-2-thiophen-2-ylacetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further connected to a thienyl group through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylcyclohexyl)-2-thiophen-2-ylacetamide typically involves the following steps:

    Formation of the Phenylcyclohexyl Intermediate: The initial step involves the synthesis of the 4-phenylcyclohexyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene is alkylated with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Thienyl Acetamide Formation: The next step involves the introduction of the thienyl group. This can be done through a nucleophilic substitution reaction, where the phenylcyclohexyl intermediate reacts with 2-thienylacetic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized to ensure high yield and purity of the final product. Common industrial techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylcyclohexyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be screened for potential pharmacological effects.

    Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-phenylcyclohexyl)-2-thiophen-2-ylacetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The acetamide group could facilitate binding to these targets, while the phenyl and thienyl groups may contribute to the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenylcyclohexyl)-2-(2-furyl)acetamide: Similar structure but with a furan ring instead of a thienyl ring.

    N-(4-phenylcyclohexyl)-2-(2-pyridyl)acetamide: Similar structure but with a pyridine ring instead of a thienyl ring.

    N-(4-phenylcyclohexyl)-2-(2-phenyl)acetamide: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

N-(4-phenylcyclohexyl)-2-thiophen-2-ylacetamide is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

N-(4-phenylcyclohexyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c20-18(13-17-7-4-12-21-17)19-16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-7,12,15-16H,8-11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJMTBJGQKMGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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